![molecular formula C14H10O4 B12001506 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone CAS No. 4388-07-2](/img/structure/B12001506.png)
4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol It is a derivative of biphenyl, characterized by the presence of four ketone groups and two methyl groups attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone typically involves the oxidation of 4,4’-dimethylbiphenyl. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation of the methyl groups to ketone groups.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,4’-dimethylbiphenyl-2,2’,5,5’-tetracarboxylic acid.
Reduction: Formation of 4,4’-dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraol.
Substitution: Formation of halogenated derivatives of 4,4’-dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ketone groups, making it less reactive in oxidation and reduction reactions.
4,4’-Dimethyl-1,1’-biphenyl-2,2’-dicarboxylic acid: Contains carboxylic acid groups instead of ketones, leading to different chemical properties and applications.
2,2’-Dimethyl-1,1’-biphenyl: Methyl groups are positioned differently, affecting the compound’s reactivity and interactions.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial purposes .
Eigenschaften
4388-07-2 | |
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-methyl-5-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6H,1-2H3 |
InChI-Schlüssel |
UKRBOJBKGKKYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)C2=CC(=O)C(=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.